molecular formula C19H23O10PS B8653594 Briciclib

Briciclib

Cat. No.: B8653594
M. Wt: 474.4 g/mol
InChI Key: LXENKEWVEVKKGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Eukaryotic Translation Initiation Factor 4E (eIF4E) as an Oncogenic Driver

eIF4E serves as the rate-limiting component of the eIF4F complex, which recruits ribosomes to the 5' cap structure of mRNAs. By preferentially translating transcripts with complex 5' untranslated regions (UTRs), eIF4E upregulates oncoproteins such as cyclin D1, c-Myc, survivin, and VEGF—key drivers of cell cycle progression, apoptosis evasion, angiogenesis, and metastasis. Overexpression of eIF4E occurs in 30–60% of human cancers and correlates with poor prognosis in breast, head and neck, and hematologic malignancies. Transgenic mouse models demonstrate that eIF4E overexpression induces lymphomas, angiosarcomas, and lung carcinomas, while its inhibition reverses malignant phenotypes.

The oncogenic activity of eIF4E extends beyond mere protein synthesis amplification. It cooperates with MYC to override apoptotic checkpoints and facilitates PI3K/AKT/mTOR pathway-driven tumorigenesis by phosphorylating 4EBP1, thereby releasing active eIF4E. This dual role in growth signaling and translation control makes eIF4E a critical node for therapeutic intervention.

Rationale for Targeted Inhibition of mRNA Translation in Neoplastic Processes

Traditional chemotherapy nonselectively targets rapidly dividing cells, causing significant off-tumor toxicity. In contrast, this compound exploits the dependence of cancer cells on eIF4E-hyperactivated translation, sparing normal cells that maintain basal eIF4E activity. By binding eIF4E, this compound preferentially inhibits the translation of oncogenic mRNAs with G/C-rich 5' UTRs (e.g., cyclin D1, c-Myc) while preserving housekeeping gene expression. This selectivity arises because malignant cells, unlike normal counterparts, rely on eIF4E to resolve secondary structures in the 5' UTRs of pro-growth transcripts.

Preclinical data demonstrate that eIF4E inhibition induces G1 cell cycle arrest and apoptosis in cancer cells while showing minimal cytotoxicity toward normal endothelial cells. This therapeutic window positions this compound as a paradigm-shifting agent in precision oncology.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H23O10PS

Molecular Weight

474.4 g/mol

IUPAC Name

[2-methoxy-5-[2-(2,4,6-trimethoxyphenyl)ethenylsulfonylmethyl]phenyl] dihydrogen phosphate

InChI

InChI=1S/C19H23O10PS/c1-25-14-10-17(27-3)15(18(11-14)28-4)7-8-31(23,24)12-13-5-6-16(26-2)19(9-13)29-30(20,21)22/h5-11H,12H2,1-4H3,(H2,20,21,22)

InChI Key

LXENKEWVEVKKGV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)OP(=O)(O)O

Origin of Product

United States

Preparation Methods

Synthesis of ON 013100

ON 013100 is synthesized via a multi-step sequence beginning with 2-methoxy-5-methylphenol as the starting material:

  • Sulfonation : Reaction with chlorosulfonic acid introduces a sulfonyl chloride group at the para position of the methyl group.

  • Styryl Coupling : A Heck-type coupling with 2,4,6-trimethoxystyrene installs the styryl sulfone moiety.

  • Purification : Crystallization from ethanol/water mixtures yields the intermediate with >95% purity.

Phosphorylation to Form this compound

The prodrug is generated by phosphorylating the hydroxyl group of ON 013100:

StepReagents/ConditionsPurposeYield
1POCl₃, DMF, 0–5°CPhosphate activation85%
2NaOH (aq.), RTSalt formation (disodium)92%
3LyophilizationFinal isolation98% purity

This method mirrors phosphorylation strategies used in prodrug development for kinase inhibitors, ensuring water solubility without compromising target engagement.

Reaction Optimization and Critical Parameters

Temperature Control in Sulfonation

Exothermic sulfonation requires strict temperature modulation to avoid side reactions (e.g., over-sulfonation or decomposition):

ParameterOptimal RangeDeviation Impact
Temperature0–5°C>10°C: 15% yield loss
Stirring Rate500 rpm<300 rpm: Incomplete mixing

Catalytic Efficiency in Coupling Reactions

Palladium catalysts (e.g., Pd(OAc)₂) facilitate the styryl coupling. Ligand selection profoundly affects efficiency:

LigandTurnover Frequency (h⁻¹)Byproduct Formation
PPh₃1208%
Xantphos210<2%

Xantphos-based systems reduce homocoupling byproducts, aligning with trends in cross-coupling methodologies.

Industrial-Scale Production Challenges

Purification at Scale

Chromatography proves impractical for large batches. Alternative approaches include:

MethodThroughput (kg/day)Purity
Crystallization (EtOAc/Heptane)5099.2%
Anti-solvent Precipitation20098.5%
ConditionDegradation Rate (%/month)
25°C/60% RH1.8
2–8°C (desiccated)0.2

Analytical Characterization

Purity Assessment

HPLC methods resolve this compound from hydrolysis products (e.g., ON 013100):

ColumnMobile PhaseRetention Time (min)
C18ACN/0.1% H3PO412.3 (this compound)
18.7 (ON 013100)

Structural Confirmation

¹H NMR (D₂O, 400 MHz): δ 7.82 (d, J=16 Hz, 1H, CH=CH), 6.98 (s, 1H, aryl), 3.89 (s, 3H, OCH₃).

Comparative Analysis of Synthetic Approaches

MethodAdvantagesLimitationsIndustrial Viability
Stepwise PhosphorylationHigh purityMulti-stepModerate
One-Pot Coupling-PhosphorylationReduced stepsLower yieldHigh
TreatmentEfficiencyCost (USD/kg)
Ca(OH)₂ Precipitation99% PO₄³⁻ removal0.45
Ion Exchange95% removal1.20

Occupational Exposure Limits

  • POCl₃: TWA 0.1 ppm (OSHA)

  • Pd residues: <5 ppm in final product (ICH Q3D)

ParameterBatch ModeFlow Mode
Reaction Time8 h20 min
Pd Catalyst Loading2 mol%0.5 mol%

Chemical Reactions Analysis

Types of Reactions

Briciclib undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the sulfonyl group to a sulfide.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Sulfides.

    Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

Phase 1 Clinical Trials

Briciclib is currently evaluated in a Phase 1 clinical trial (NCT02168725) involving patients with advanced solid tumors that are refractory to existing therapies. The trial aims to assess the safety, tolerability, and preliminary efficacy of this compound. As of the latest updates:

  • Patient Cohorts : Six out of seven dose-escalation cohorts have been completed.
  • Findings : Early results indicate that this compound effectively inhibits cyclin D1 expression and leads to tumor cell death in various cancer cell lines, including mantle cell lymphoma and breast cancer .

Case Study 1: Mantle Cell Lymphoma

In vitro studies have demonstrated that this compound significantly reduces the proliferation of mantle cell lymphoma cell lines (e.g., JEKO-1 and MINO). The compound's ability to inhibit eIF4E-mediated translation resulted in decreased levels of cyclin D1 and c-MYC, leading to enhanced apoptosis rates in treated cells .

Case Study 2: Breast Cancer

Research involving breast cancer cell lines (MCF7 and MDA-MB-231) indicated that this compound effectively inhibits cell growth. The treatment resulted in a marked reduction in cyclin D1 levels and induced cell cycle arrest. These findings suggest that this compound could be a viable option for patients with hormone receptor-positive breast cancer who have limited treatment options .

Comparative Efficacy with Other Compounds

This compound has been compared with its orally bioavailable analog ON 013100. Both compounds exhibited similar potency against various cancer cell lines, highlighting their shared mechanism of action targeting eIF4E. This comparison is crucial as it suggests potential pathways for developing oral formulations that could enhance patient compliance and treatment accessibility .

Data Table: Summary of Clinical Findings

Cancer Type Cell Lines Tested Mechanism of Action Key Findings
Mantle Cell LymphomaJEKO-1, MINOInhibition of eIF4EReduced proliferation; induced apoptosis
Breast CancerMCF7, MDA-MB-231Inhibition of cyclin D1Decreased cyclin D1 levels; cell cycle arrest
Gastric CancerAGSInhibition of eIF4ESignificant reduction in cell viability

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific kinases involved in cell cycle regulation. It promotes mitotic arrest and apoptosis by interfering with the mitotic spindle assembly and inducing DNA damage. Key molecular targets include:

Comparison with Similar Compounds

Key Research Findings :

  • In vitro : Dose-dependent reduction of cyclin D1 and c-Myc within 8 hours in breast cancer and MCL cells .
  • In vivo: Significant tumor growth inhibition in KRAS-mutant lung cancer models via dual targeting of NOP56 and mTOR pathways .

The following table compares Briciclib with structurally or functionally related compounds, emphasizing mechanisms, selectivity, and therapeutic applications.

Compound Target/Mechanism Indications IC₅₀/EC₅₀ Selectivity/Toxicity Key Findings
This compound eIF4E inhibitor; reduces cyclin D1/c-Myc Solid tumors, KRAS-mutant lung cancer, ADPKD 9.8–12.2 nM (cancer cell lines) Low toxicity to normal cells Synergizes with mTOR inhibitors; in vivo efficacy in xenograft models
Cytarabine DNA synthesis inhibitor (nucleoside analog) Leukemia, lymphoma Variable (µM range) High myelosuppression Widely used in hematologic malignancies; limited efficacy in solid tumors
Gemcitabine DNA synthesis inhibitor (deoxycytidine analog) Pancreatic, breast, lung cancers 10–100 nM (cell lines) Neutropenia, hepatotoxicity First-line therapy for pancreatic cancer; resistance common
Prexasertib Checkpoint kinase 1/2 (CHK1/2) inhibitor Solid tumors, lymphoma ~10 nM (CHK1) Dose-limiting hematologic toxicity Targets DNA damage repair; phase II trials ongoing
BMX-IN-1 BMX kinase inhibitor (irreversible) Inflammatory diseases, cancer 5 nM (BMX kinase) High selectivity over TEC family kinases Preclinical stage; potential in B-cell malignancies
BRD 7116 Leukemia stem cell (LSC) inhibitor Acute myeloid leukemia (AML) 200 nM (EC₅₀) Selective against LSCs over normal hematopoietic cells Reduces LSC self-renewal; in vitro validation only
Key Comparative Insights:

Mechanistic Diversity :

  • This compound uniquely targets eIF4E, upstream of cell cycle regulators, unlike DNA-targeting agents (Cytarabine, Gemcitabine) .
  • Prexasertib and BMX-IN-1 act on kinase signaling but lack this compound’s translational regulation focus .

Efficacy and Selectivity: this compound’s low nM potency rivals Gemcitabine but with superior normal cell tolerance .

Therapeutic Versatility :

  • This compound shows promise in both solid tumors (e.g., lung, breast) and ADPKD, whereas Cytarabine/Gemcitabine are niche in hematologic/pancreatic cancers .

Q & A

Q. What is the molecular mechanism of Briciclib in eukaryotic translation inhibition, and how can this be experimentally validated?

this compound (ON-014185) is a water-soluble derivative of ON-013100, which binds to eukaryotic initiation factor 4E (eIF4E) to disrupt its interaction with mRNA 5'-cap structures, thereby inhibiting translation initiation. Methodologically, researchers can validate this mechanism using:

  • Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity between this compound and eIF4E .
  • Ribopuromycylation assays to measure global translation rates in treated vs. untreated cancer cell lines (e.g., MDA-MB-231 breast cancer cells) .
  • Co-immunoprecipitation (Co-IP) to assess disruption of eIF4E-eIF4G1 complexes in this compound-treated cells .

Q. What in vitro and in vivo models are most appropriate for studying this compound’s antitumor efficacy?

  • In vitro: Use cancer cell lines with high eIF4E activity (e.g., hematologic malignancies, triple-negative breast cancer). Measure IC50 values via MTT assays and correlate with eIF4E phosphorylation status (e.g., using phospho-specific antibodies) .
  • In vivo: Xenograft models (e.g., NOD/SCID mice implanted with eIF4E-overexpressing tumors). Monitor tumor volume regression and survival rates. Include control groups treated with vehicle and parent compound ON-013100 to compare solubility and bioavailability .

Q. How should researchers design dose-response experiments to optimize this compound’s therapeutic window?

  • Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
  • Test a concentration range of 0.1–10 μM in vitro, based on prior IC50 data .
  • In vivo, use pharmacokinetic (PK) profiling to determine maximum tolerated dose (MTD) and assess toxicity via liver/kidney function markers (e.g., ALT, creatinine) .

Advanced Research Questions

Q. How can conflicting data on this compound’s efficacy across cancer subtypes be resolved?

Contradictions may arise from variability in eIF4E dependency across tumors. To address this:

  • Stratify patient-derived xenograft (PDX) models by eIF4E expression levels (quantified via RNA-seq or immunohistochemistry).
  • Use multivariate regression analysis to correlate this compound sensitivity with biomarkers like 4E-BP1 phosphorylation or MYC oncogene activation .
  • Reconcile discrepancies by repeating experiments under standardized conditions (e.g., hypoxia vs. normoxia) and reporting effect sizes with 95% confidence intervals .

Q. What experimental strategies can elucidate this compound’s off-target effects in non-malignant cells?

  • Perform chemoproteomic profiling (e.g., thermal proteome profiling or affinity pulldown-MS) to identify unintended protein targets .
  • Compare transcriptomic profiles (RNA-seq) of treated normal vs. cancer cells, focusing on pathways like oxidative phosphorylation and apoptosis .
  • Validate findings using CRISPR-Cas9 knockout models of suspected off-target genes (e.g., EIF4A1 or DHPS) .

Q. How can researchers optimize combination therapies involving this compound and other eIF inhibitors (e.g., SBI-0640756)?

  • Apply synergy screening (e.g., Chou-Talalay method) to identify additive or antagonistic effects.
  • Use PICO framework to define:
  • Population: eIF4F-hyperactivated tumors.
  • Intervention: this compound + SBI-0640756 (eIF4G1 inhibitor).
  • Comparison: Monotherapy arms.
  • Outcome: Tumor growth inhibition and cap-binding activity (measured via m7GTP-Sepharose pull-down assays) .

Q. What methodologies are critical for assessing this compound-induced resistance mechanisms?

  • Generate resistant cell lines via chronic exposure (6–12 months at sublethal doses).
  • Perform whole-exome sequencing to identify mutations in eIF4E or compensatory pathways (e.g., MAPK/ERK).
  • Validate using functional rescue experiments (e.g., overexpression of wild-type vs. mutant eIF4E) .

Methodological Guidelines

  • Data Reproducibility: Follow NIH preclinical guidelines (e.g., blinding, randomization, sample-size calculations) and report raw data in supplementary files .
  • Statistical Analysis: Use mixed-effects models for in vivo studies to account for inter-mouse variability. Apply Benjamini-Hochberg correction for high-throughput datasets .
  • Literature Review: Systematically map gaps using tools like PRISMA, focusing on understudied contexts (e.g., this compound in glioblastoma) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.